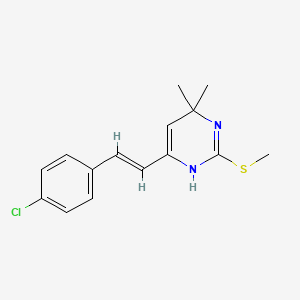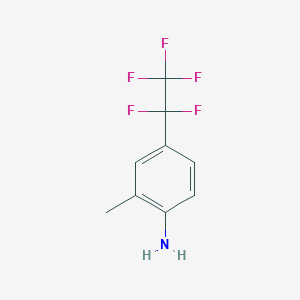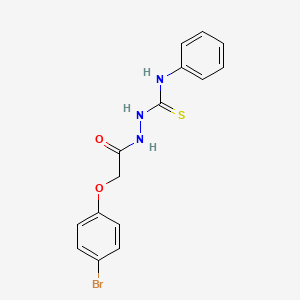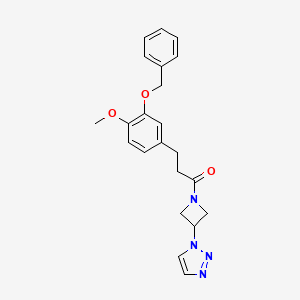![molecular formula C20H18ClN3S B2575741 1-(4-clorofenil)-N-fenil-3,4-dihidropirrolo[1,2-a]pirazina-2(1H)-carbotioamida CAS No. 393823-82-0](/img/structure/B2575741.png)
1-(4-clorofenil)-N-fenil-3,4-dihidropirrolo[1,2-a]pirazina-2(1H)-carbotioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H18ClN3S and its molecular weight is 367.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- En un estudio reciente, se sintetizaron ligandos derivados de 2-fenilimidazo[1,2-a]piridina-3-carbaldehído, y se examinaron los complejos in situ formados entre estos ligandos y sales de cobre (II) para determinar su actividad de catecolasa . La catecolasa cataliza la oxidación de catecol a o-quinona, y estos complejos demostraron excelentes actividades catalíticas. Notablemente, el complejo formado entre Cu(CH3COO)2 y L1 (2-fenilimidazo[1,2-a]piridina-3-carbaldehído) exhibió la mayor actividad catalítica, mientras que el complejo formado entre L6 (6-cloro-2-(4-clorofenil)imidazo[1,2-a]piridina-3-carbaldehído) y CuCl2 mostró la menor actividad.
- Aunque los datos específicos sobre la actividad antimicrobiana de este compuesto son escasos, se han investigado derivados relacionados de pirrolopirazina. Se justifica una mayor exploración para evaluar su potencial como agente antimicrobiano .
- Los derivados de pirrolopirazina, incluido este compuesto, sirven como andamios versátiles en la síntesis orgánica y el desarrollo de fármacos. Sus actividades biológicas multifacéticas los convierten en candidatos prometedores para futuras investigaciones .
- Si bien no se ha estudiado directamente para este compuesto, la familia más amplia de 1,2,3-triazolodiazinas incluye compuestos como 1,2,3-triazolo[4,5-b]pirazina y 1,2,3-triazolo[1,5-a]pirazina. Estos derivados se han explorado para diversas aplicaciones, y los enfoques sintéticos para esta familia se investigan activamente .
Catalizadores de Catecolasa
Propiedades Antimicrobianas
Aplicaciones Biológicas
Familia 1,2,3-Triazolodiazina
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQSJBQPFQMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)



![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2575673.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2575678.png)

